3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of carboxylic acid with a tert-butoxycarbonyl (Boc) protected amino group . Boc is a common protecting group used in organic synthesis. The Boc group can be removed under acidic conditions, which allows for further reactions to occur at the nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a naphthalene backbone, a carboxylic acid group, and a Boc-protected amino group . The Boc group would make the compound more sterically hindered and could affect its reactivity .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, which would allow the nitrogen to participate in further reactions . The carboxylic acid group could also undergo typical acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the naphthalene backbone, the carboxylic acid group, and the Boc-protected amino group . For example, the compound would likely be solid at room temperature .Scientific Research Applications
Synthesis Techniques
Synthesis of Tetrahydronaphthalene Derivatives : Research demonstrates methods for synthesizing 2-amino-1,2,3,4-tetrahydronaphthalene derivatives, starting from naphthalene-2,3-diol. These compounds are key intermediates in the preparation of various pharmacologically active molecules (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Preparation of Complex Lactams : A study describes the synthesis of N-Substituted Lactam using an intramolecular Schmidt reaction, highlighting the versatile applications of tetrahydronaphthalene derivatives in synthesizing complex organic structures (Grecian & Aubé, 2007).
Dopaminergic Drug Synthesis : Another application is in synthesizing dopaminergic drugs, showcasing the chemical's utility in drug development (Göksu, SeÇen, & Sütbeyaz, 2006).
Pharmacological Applications
Anticancer Evaluation : Tetrahydronaphthalene derivatives are used in synthesizing compounds for anticancer evaluation, indicating their potential in cancer research (Gouhar & Raafat, 2015).
Tumor Inhibitory and Antioxidant Activities : These compounds have been evaluated for tumor inhibitory and antioxidant activities, suggesting a role in therapeutic applications (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Chemical Properties and Reactions
Inverse-Electron-Demand Diels–Alder Reaction : The compound's involvement in inverse-electron-demand Diels–Alder reactions highlights its chemical reactivity and potential in organic synthesis (Boger & Mullican, 2003).
New Rearrangements and Ring Opening : The chemical has been studied for its unique rearrangement and ring-opening properties, which are significant for understanding complex organic reactions (Bogdanowicz-Szwed, Budzowski, Gil, & Serda, 2010).
Crystal Structures
- Hydrogen Bonding Studies : Studies on the crystal structure of similar tetrahydronaphthalene derivatives contribute to understanding their molecular interactions, which is crucial for drug design (Barcon, Brunskill, Lalancette, Thompson, & Miller, 2001).
Future Directions
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h8-9H,4-7H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIOWGFRBQXLPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2CCCCC2=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248382-55-8 |
Source
|
Record name | 3-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.